6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline
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Overview
Description
6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with fluorine, hydroxyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-methylquinoline with nitric acid to introduce the nitro group at the 3-position. The hydroxyl group at the 4-position can be introduced through a subsequent hydroxylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s fluorescent properties are due to its ability to undergo specific electronic transitions upon excitation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Lacks the nitro group, which may affect its reactivity and applications.
4-Hydroxy-2-methyl-3-nitroquinoline: Lacks the fluorine atom, which may influence its electronic properties and biological activity.
6-Fluoro-2-methyl-3-nitroquinoline: Lacks the hydroxyl group, which may impact its solubility and reactivity.
Uniqueness
6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxyl groups contribute to its potential biological activities .
Properties
Molecular Formula |
C10H7FN2O3 |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7FN2O3/c1-5-9(13(15)16)10(14)7-4-6(11)2-3-8(7)12-5/h2-4H,1H3,(H,12,14) |
InChI Key |
SYCGSPQBESHXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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